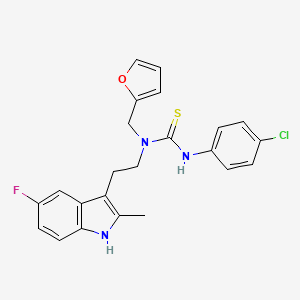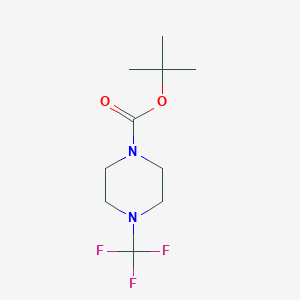
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1415564-92-9 . It has a molecular weight of 254.25 . The IUPAC name for this compound is tert-butyl 4-(trifluoromethyl)-1-piperazinecarboxylate .
Synthesis Analysis
A facile way to introduce CF3 groups on a large variety of secondary amines has been developed . This method was demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .Molecular Structure Analysis
The InChI code for Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization : Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. These include FT-IR, NMR, LCMS, and X-ray diffraction analysis (Kulkarni et al., 2016). Another study reported the crystal and molecular structure of a similar compound, providing insights into bond lengths and angles typical for this class of compounds (Mamat, Flemming, & Köckerling, 2012).
Molecular Architecture and Interaction Analysis : Investigations into the molecular structure reveal different shapes and intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, which contribute to the compound's stability and potential reactivity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- Antibacterial and Antifungal Activities : Certain derivatives of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate exhibit moderate antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Kulkarni et al., 2016).
Chemical Properties and Applications
Corrosion Inhibition : The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its corrosion inhibition properties, particularly for protecting carbon steel in corrosive environments. This suggests its utility in industrial applications related to corrosion prevention (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Chiral Deprotonation and Synthesis : The compound has been used in chiral deprotonation processes, which are significant in the synthesis of various medicinally relevant molecules (McDermott, Campbell, & Ertan, 2008).
Development of tert-Butylating Reagents : Research includes the development of new tert-butylating reagents, emphasizing the versatility of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate in synthetic chemistry (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).
Use in Organic Synthesis : The compound and its derivatives serve as key intermediates in the synthesis of various biologically active compounds, highlighting its importance in organic chemistry and drug development (Wang, Wang, Tang, & Xu, 2015).
Propiedades
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNMAXBROYLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

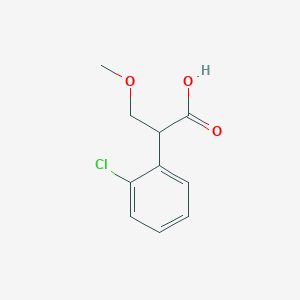
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)

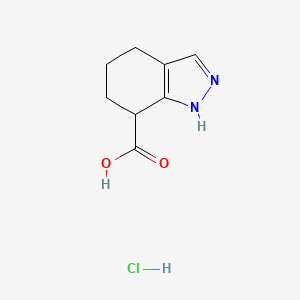
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
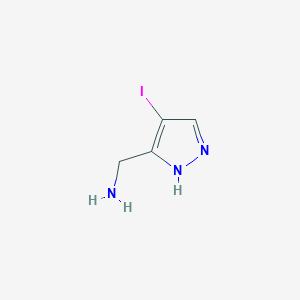

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)
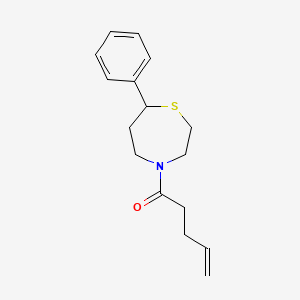


![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)
